molecular formula C13H17ClN2O2 B12638525 3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride

3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride

Cat. No.: B12638525
M. Wt: 268.74 g/mol
InChI Key: KISQIHQWSBULLS-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride: is a chemical compound with the molecular formula C13H16N2O2 It is known for its unique structure, which includes a methoxy group, a piperidinyloxy group, and a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride typically involves multiple steps:

    Formation of the Benzonitrile Core: The initial step involves the synthesis of the benzonitrile core, which can be achieved through the reaction of a suitable aromatic compound with cyanide sources under controlled conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the Piperidinyloxy Group: The piperidinyloxy group is attached through nucleophilic substitution reactions, where a piperidine derivative reacts with the benzonitrile intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride: can be compared with similar compounds to highlight its uniqueness:

These comparisons underscore the distinct features and potential advantages of This compound in various scientific and industrial contexts.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

3-methoxy-4-piperidin-3-yloxybenzonitrile;hydrochloride

InChI

InChI=1S/C13H16N2O2.ClH/c1-16-13-7-10(8-14)4-5-12(13)17-11-3-2-6-15-9-11;/h4-5,7,11,15H,2-3,6,9H2,1H3;1H

InChI Key

KISQIHQWSBULLS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OC2CCCNC2.Cl

Origin of Product

United States

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